REACTION_CXSMILES
|
C([N:5]1[CH2:8][C:7]([N+:12]([O-:14])=[O:13])([N+:9]([O-:11])=[O:10])[CH2:6]1)(C)(C)C.[N+:15](C1([N+]([O-])=O)CNC1)([O-:17])=[O:16].B(F)(F)F.CCOCC.C(OC(=O)C)(=O)C.[N+]([O-])(O)=O>>[CH2:6]1[N:5]([N+:15]([O-:17])=[O:16])[CH2:8][C:7]1([N+:9]([O-:11])=[O:10])[N+:12]([O-:14])=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-]
|
Name
|
N-acetyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1(CNC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The upper reaction scheme
|
Type
|
CUSTOM
|
Details
|
The reaction conditions
|
Type
|
CUSTOM
|
Details
|
is 125 degrees C
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |